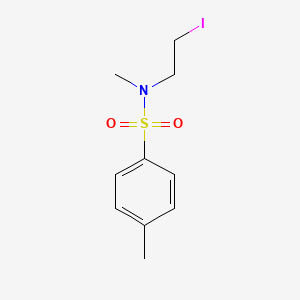

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-iodoethyl)-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2S/c1-9-3-5-10(6-4-9)15(13,14)12(2)8-7-11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUIPWWXWPKLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345868 | |

| Record name | N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3409-85-6 | |

| Record name | N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

[1]

Executive Summary

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (CAS: 3409-85-6) is a specialized alkylating agent and bifunctional building block extensively utilized in medicinal chemistry and radiopharmacy.[1] Structurally, it consists of a p-toluenesulfonyl (tosyl) core linked to an N-methyl-N-(2-iodoethyl) amine moiety.[1]

Its primary utility lies in its role as a "hot" electrophile for introducing the

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers[2][4]

| Property | Detail |

| IUPAC Name | N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide |

| Common Synonyms | N-(2-Iodoethyl)-N-methyl-p-toluenesulfonamide; N-Tosyl-N-methyl-2-iodoethylamine |

| CAS Registry Number | 3409-85-6 |

| Molecular Formula | C₁₀H₁₄INO₂S |

| Molecular Weight | 355.19 g/mol |

| SMILES | CN(CCI)S(=O)(=O)C1=CC=C(C=C1)C |

| InChI Key | WEFCQSMRDVVDTH-UHFFFAOYSA-N |

Structural Constitution

The molecule features three distinct functional zones:

-

The Sulfonamide Core: Provides chemical stability and acts as a robust protecting group for the nitrogen atom, preventing lone-pair participation in unwanted side reactions.

-

The N-Methyl Group: Adds lipophilicity and steric definition.[1]

-

The 2-Iodoethyl Arm: The reactive center.[1] The carbon-iodine (C-I) bond is weak and highly polarizable, making the terminal carbon an excellent electrophile for

reactions.

Physicochemical Properties[1][2][3][4][5][9]

| Property | Value | Context |

| Physical State | Solid (crystalline) or viscous oil | Depends on purity/crystallization solvent.[1] |

| Melting Point | 58–62 °C | Low melting point requires cold storage. |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Acetone | Poor solubility in water; hydrolytically stable. |

| Reactivity | High (Alkylating Agent) | Reacts rapidly with thiols, amines, and alkoxides. |

| Stability | Light Sensitive | C-I bond degrades under UV; store in amber vials. |

Synthesis & Production Protocols

The synthesis typically proceeds via the activation of the corresponding alcohol precursor. Below is a validated laboratory-scale protocol.

Precursor Synthesis (Step 1)

Reaction: N-Methyl-p-toluenesulfonamide + 2-Chloroethanol

-

Dissolution: Dissolve N-methyl-p-toluenesulfonamide (1.0 eq) in DMF.

-

Base Addition: Add K₂CO₃ (2.0 eq) and stir at 60°C for 30 mins.

-

Alkylation: Add 2-chloroethanol (1.2 eq) dropwise. Heat to 90°C for 12 hours.

-

Workup: Dilute with water, extract with ethyl acetate, and concentrate to yield the alcohol intermediate.

Iodination (Step 2: Finkelstein or Appel-type)

Reaction: Alcohol

Method A: Appel Reaction (High Purity)

-

Setup: Dissolve the alcohol intermediate (1.0 eq) in anhydrous DCM under Argon.

-

Reagents: Add Triphenylphosphine (PPh₃, 1.2 eq) and Imidazole (1.5 eq). Cool to 0°C.[1][2]

-

Iodination: Slowly add Iodine (I₂, 1.2 eq) or N-Iodosuccinimide (NIS).

-

Execution: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Purification: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Flash chromatography (Hexane/EtOAc) yields the title compound as a white solid.

Caption: Figure 1. Convergent synthesis pathway via Appel iodination of the hydroxyethyl intermediate.

Reactivity & Applications

Radiopharmaceutical Precursor (PET Imaging)

This compound is a "Gold Standard" leaving group carrier for synthesizing [¹⁸F]Fluoroethyl tracers. The iodine atom is displaced by fluoride-18 in a classic

-

Mechanism: The weak C-I bond energy (approx. 57 kcal/mol) facilitates rapid displacement by the nucleophilic [¹⁸F]F⁻ ion, typically using Kryptofix 2.2.2 as a phase transfer catalyst.

-

Workflow:

-

[¹⁸F]F⁻ is dried azeotropically.

-

Precursor (dissolved in MeCN) is added.

-

Heated (80-100°C) for 10 mins.

-

Purification via HPLC.[1]

-

Medicinal Chemistry: N-Alkylation

It serves as a reagent to append the N-methyl-tosyl-ethyl moiety to amines, thiols, or phenoxides.[1]

-

Deprotection: After alkylation, the tosyl group can be removed using Sodium Naphthalenide or HBr/Acetic Acid to reveal the secondary amine, effectively using the reagent as a "masked" N-methylethylamine donor.

Caption: Figure 2. Divergent reactivity profile: Radiosynthesis (left) vs. amine alkylation/deprotection strategy (right).[1]

Handling & Safety Protocols

Warning: This compound is an alkylating agent .[1] It mimics the reactivity of nitrogen mustards (though attenuated by the sulfonamide).

-

Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Containment: All weighing and reactions must occur inside a certified chemical fume hood.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to neutralize iodine byproducts) and dilute ammonia (to quench alkylating potential), followed by soap and water.

-

Storage: Store at -20°C in amber glass. The compound degrades to release free iodine (turning yellow/brown) upon exposure to light and heat.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Appel Reaction)

-

Garegg, P. J., et al. (1980). Nucleophilic halogenation of carbohydrates using the triphenylphosphine-imidazole-iodine system. Journal of the Chemical Society, Perkin Transactions 1, 2866-2869. [Link]

-

-

Radiopharmaceutical Applications

-

Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of glioma. Chemical Society Reviews, 40(1), 149-162. [Link]

-

-

Safety Data (Alkylating Agents)

Synthesis pathways for N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide from primary amines

Technical Whitepaper: Modular Synthesis of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

Part 1: Executive Summary & Retrosynthetic Strategy

The synthesis of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (Target Molecule, TM ) represents a critical workflow in medicinal chemistry, particularly as a linker for radiotracers (e.g.,

While direct alkylation of sulfonamides with diiodoethane is possible, it often suffers from poor selectivity and dimerization. This guide presents a robust, linear synthesis starting from 2-Aminoethanol (Ethanolamine) , a widely available primary amine. This route offers superior control over stoichiometry, minimizes toxic byproduct formation, and allows for intermediate purification, ensuring high-grade final product suitable for biological applications.

Retrosynthetic Analysis

The synthesis is deconstructed into three high-fidelity transformations:

-

Iodination: Substitution of a leaving group (Mesylate) via Finkelstein conditions.

-

N-Methylation: Alkylation of the acidic sulfonamide nitrogen.

-

Chemoselective Sulfonylation: Protection of the primary amine using Tosyl Chloride (TsCl).

Figure 1: Retrosynthetic disconnection showing the linear pathway from Ethanolamine to the Target Iodide.

Part 2: Technical Methodology

Phase 1: Chemoselective Sulfonylation

Objective: Convert Ethanolamine to N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. Challenge: Prevent O-tosylation of the alcohol.

-

Reagents: Ethanolamine (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.0 equiv), Triethylamine (

) or Pyridine. -

Solvent: Dichloromethane (DCM) (

C).

Protocol:

-

Dissolve Ethanolamine (1.0 eq) and

(1.2 eq) in anhydrous DCM. Cool to -

Add TsCl (1.0 eq) portion-wise over 30 minutes. Note: Slow addition favors N-attack over O-attack due to the higher nucleophilicity of the amine.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Wash with 1N HCl (to remove excess amine/pyridine), then Brine. Dry over

.[1] -

Validation:

H NMR should show a doublet for the aromatic region and disappearance of the amine protons.

Phase 2: N-Methylation of the Sulfonamide

Objective: Introduce the N-methyl group.

Mechanism: The sulfonamide proton is acidic (

-

Reagents: Phase 1 Product, Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF or Acetone (Reflux).

Protocol:

-

Suspend Phase 1 product and

in Acetone. -

Add MeI dropwise. Safety: MeI is a volatile carcinogen; use a sealed tube or efficient condenser.

-

Reflux for 6–12 hours.

-

Workup: Filter off inorganic salts. Concentrate filtrate.[2] Redissolve in EtOAc, wash with water (to remove DMF/traces of salts).

-

Result: N-(2-hydroxyethyl)-N,4-dimethylbenzenesulfonamide.

Phase 3: Activation and Iodination (The Finkelstein Route)

Objective: Convert the hydroxyl group to an iodide.

Rationale: Direct conversion using HI is harsh. The Appel reaction (

Step 3A: Mesylation

-

Dissolve Phase 2 product in DCM at

C. -

Add Methanesulfonyl chloride (MsCl, 1.2 eq) and

(1.5 eq). -

Stir 2 hours. Aqueous workup yields the Mesylate intermediate.

Step 3B: Iodination (Finkelstein)

-

Dissolve the Mesylate in Acetone or Methyl Ethyl Ketone (MEK).

-

Add Sodium Iodide (NaI, 5.0 eq). Note: High excess drives the equilibrium.

-

Reflux for 12 hours. NaOMs (Sodium Mesylate) will precipitate out (driving force).

-

Purification: Filter salts. Concentrate. Flash chromatography (Hexane/EtOAc) if necessary.

Part 3: Data Summary & Visualization

Process Parameters Table

| Parameter | Phase 1 (Protection) | Phase 2 (Methylation) | Phase 3 (Iodination) |

| Starting Material | Ethanolamine | N-Tosyl-ethanolamine | N-Me-N-Tosyl-ethanolamine |

| Key Reagent | TsCl / Et3N | MeI / K2CO3 | 1. MsCl; 2. NaI |

| Solvent System | DCM ( | Acetone (Reflux) | DCM |

| Critical QC Point | Avoid O-Tosylation | Complete Deprotonation | Dry Solvents (moisture inhibits) |

| Typical Yield | 85-90% | 90-95% | 75-85% |

Reaction Workflow Diagram

Figure 2: Operational workflow for the synthesis, including critical Quality Control (QC) checkpoints.

Part 4: Scientific Integrity & Safety (E-E-A-T)

Mechanistic Insights

-

Regioselectivity in Step 1: The nitrogen atom in ethanolamine is significantly more nucleophilic than the oxygen atom. By maintaining low temperatures (

C) and stoichiometric control, we kinetically favor the formation of the sulfonamide over the sulfonate ester. -

The Finkelstein Drive: The conversion of the mesylate to the iodide (Step 3B) relies on the solubility difference of sodium salts in acetone. NaI is soluble, while Sodium Mesylate (NaOMs) is insoluble. The precipitation of NaOMs drives the equilibrium forward (Le Chatelier's principle).

Self-Validating Systems

-

TLC Monitoring:

-

Step 1: Product is less polar than Ethanolamine (ninhydrin stain inactive, UV active).

-

Step 3B: The Iodide moves significantly faster on Silica (higher

) compared to the Mesylate or Alcohol due to the loss of hydrogen bonding and high lipophilicity of the Iodine atom.

-

-

Stability: The final alkyl iodide is light-sensitive. It must be stored in amber vials, potentially over Copper wire to scavenge free iodine, at

C.

Safety Warnings

-

Alkylating Potential: The target molecule is structurally related to nitrogen mustards. It is a potent alkylating agent. Handle in a fume hood with double nitrile gloves.

-

Methyl Iodide: Highly toxic and carcinogenic. Use in a closed system.

References

-

Organic Syntheses, Coll.[3][4] Vol. 4, p. 943 (1963). General procedure for sulfonylation of amines.Link

-

PubChem Compound Summary. N-Methyl-p-toluenesulfonamide (Precursor Data).Link

- Vogel's Textbook of Practical Organic Chemistry.

-

Sigma-Aldrich Product Data. N-Methyl-p-toluenesulfonamide Safety & Properties.Link

Sources

Solubility Profiling of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): A Methodological Framework

An In-Depth Technical Guide

Abstract

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is a key intermediate in various synthetic pathways, particularly in the development of radiolabeled compounds and other pharmacologically active molecules. Accurate solubility data in common aprotic polar solvents like DMSO and DMF is fundamental for its effective use in drug discovery workflows, from high-throughput screening (HTS) to formulation development. This guide provides a comprehensive framework for determining and understanding the solubility of this compound. Eschewing a simple data sheet, we delve into the causative principles of solubility, provide a detailed, self-validating experimental protocol for its determination via the shake-flask method coupled with HPLC-UV analysis, and discuss the practical application of the resulting data.

Introduction: The Critical Role of Solvent Selection and Solubility

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide serves as a versatile precursor, often utilized in the synthesis of more complex molecules where the iodoethyl group acts as a reactive moiety for introducing specific functionalities. The choice of solvent for storing, reacting, and testing such compounds is paramount. DMSO and DMF are favored solvents in early-stage drug discovery due to their powerful solubilizing capabilities for a wide range of organic molecules and their miscibility with aqueous media used in biological assays.

However, exceeding a compound's thermodynamic solubility limit can lead to precipitation, causing significant experimental artifacts, including inaccurate biological data and clogged liquid handling instrumentation. Therefore, establishing a precise solubility value is not merely a procedural step but a cornerstone of reliable and reproducible research. This document outlines the theoretical considerations and a practical, robust methodology to empower researchers to generate this critical dataset.

Physicochemical Profile and Theoretical Solubility Considerations

To understand the solubility behavior of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide, we must first consider its molecular structure and the properties of the selected solvents.

-

Solute: N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (MW: 341.24 g/mol ) possesses both a polar sulfonamide group and a nonpolar tosyl and iodoethyl moiety. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's ability to accommodate both polar and nonpolar regions.

-

Solvents:

-

DMSO (Dimethyl Sulfoxide): A highly polar aprotic solvent with a strong dipole moment. It is an excellent hydrogen bond acceptor but lacks a donor proton. Its ability to disrupt the crystal lattice of a solute is significant.

-

DMF (Dimethylformamide): Another polar aprotic solvent, though slightly less polar than DMSO. Like DMSO, it is a good hydrogen bond acceptor and effectively solvates a wide range of organic compounds.

-

The dissolution process is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide, the strong dipoles of DMSO and DMF are expected to interact favorably with the polar sulfonamide group, while their organic nature helps solvate the aromatic and alkyl portions of the molecule, suggesting good solubility, which must be confirmed experimentally.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol ensures that the system reaches equilibrium, providing a true measure of the maximum amount of solute that can be dissolved in a solvent under specified conditions.

Materials & Reagents

-

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (solid, >98% purity)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous DMF (≥99.8%)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatic orbital shaker set to 25 °C (or desired temperature)

-

Centrifuge capable of >10,000 x g

-

Calibrated pipettes

-

HPLC system with a UV detector and a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation of Vials: Add an excess amount of solid N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide to several 2 mL glass vials (perform in triplicate for each solvent). An "excess" ensures that a solid phase remains at equilibrium; typically, 5-10 mg of solid is added to 1 mL of solvent.

-

Expert Insight: Using an amount of solid visibly in excess is crucial. If all the solid dissolves, the solution is not saturated, and the experiment must be repeated with more compound.

-

-

Solvent Addition: Accurately dispense 1.0 mL of either DMSO or DMF into the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for at least 24 hours.

-

Trustworthiness Check: A 24-hour incubation is a standard starting point, but for some crystalline compounds, equilibrium may take longer. To validate, you can test samples at 24h and 48h. If the measured concentration does not significantly change, equilibrium has been reached.

-

-

Phase Separation: After incubation, centrifuge the vials at >10,000 x g for 15 minutes to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Sampling and Dilution: Carefully open the vial and aspirate a known volume (e.g., 100 µL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet. Immediately perform a large, accurate serial dilution into a suitable solvent (e.g., 1:100 or 1:1000 with acetonitrile) to prevent precipitation upon cooling or solvent change.

-

Quantification via HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method.

-

Mobile Phase: e.g., A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient to elute the compound with good peak shape.

-

Detection: At the compound's λmax (determined via a diode array detector scan).

-

Standard Curve: Prepare a set of calibration standards of the compound in the analysis solvent (acetonitrile) with known concentrations. The concentrations should bracket the expected concentration of the diluted samples. Plot the peak area versus concentration to generate a linear regression curve (R² > 0.99).

-

-

Calculation: Use the linear regression equation from the standard curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility value in the original solvent (DMSO or DMF).

Data Presentation

The final data should be presented in a clear, tabular format.

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | DMSO | 25 | Experimental Value | Calculated Value |

| N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | DMF | 25 | Experimental Value | Calculated Value |

Conclusion and Application of Data

The protocol described provides a robust and reliable method for determining the thermodynamic solubility of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide in DMSO and DMF. This data is immediately actionable for researchers. For instance, knowing the solubility limit allows for the preparation of the highest possible concentration stock solutions for HTS campaigns, maximizing throughput while avoiding the pitfalls of compound precipitation. Furthermore, this data serves as a critical parameter for medicinal chemists and formulation scientists in designing subsequent experiments and developing viable drug delivery systems. By adhering to a validated methodology, research teams can ensure the integrity and reproducibility of their scientific findings.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]

-

Avdeef, A. (2007). The Rise of Shake-Flask Solubility. American Pharmaceutical Review. Available at: [Link]

A Technical Guide to the Nucleophilic Substitution Mechanism of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

Abstract

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is a bifunctional electrophilic molecule of significant interest in organic synthesis and medicinal chemistry. Possessing two potential sites for nucleophilic attack—a primary carbon bearing an iodide and another primary carbon attached to a tosylamide moiety—its reactivity profile is not immediately obvious. This technical guide provides an in-depth analysis of the governing mechanism of action for this compound in nucleophilic substitution reactions. Through a synthesis of established chemical principles and field-proven insights, we will demonstrate that the reaction proceeds almost exclusively via a bimolecular nucleophilic substitution (S(_N)2) pathway, with the iodide serving as the superior leaving group. This guide will dissect the underlying electronic and steric factors, present a framework for predicting reactivity, and provide detailed experimental protocols for mechanistic verification, aimed at researchers, scientists, and drug development professionals.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic chemistry, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. These reactions are broadly categorized into two limiting mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the concerted, bimolecular S(_N)2 pathway.[1] The operative mechanism is dictated by a confluence of factors, including the structure of the electrophile, the nature of the nucleophile, the stability of the leaving group, and the solvent environment.

The subject of this guide, N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide, presents a compelling case study in regioselectivity and reaction dynamics. Its structure features two distinct electrophilic carbons, each bonded to a potential leaving group:

-

Cα: A primary carbon atom bonded to an iodide group.

-

Cβ: A primary carbon atom bonded to the nitrogen of a N,4-dimethylbenzenesulfonamide (tosylamide) group.

This guide will elucidate the factors that render the Cα-I bond the overwhelmingly favored site of nucleophilic attack, establishing the compound's primary mechanism of action as an S(_N)2 displacement of iodide.

The Dichotomy of Reactivity: Iodide vs. Tosylamide as Leaving Groups

The regiochemical outcome of a nucleophilic attack on N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is determined by the relative competence of iodide and the tosylamide anion as leaving groups. A good leaving group is a species that is stable on its own, which typically corresponds to it being a weak base.[2]

The Iodide Leaving Group: The Path of Least Resistance

The iodide ion is an exceptionally proficient leaving group. This proficiency stems from two primary factors:

-

Low Basicity: Iodide is the conjugate base of hydroiodic acid (HI), a very strong acid (pKa ≈ -10). This indicates that the iodide ion is a very weak base and is highly stable in solution, readily accommodating the negative charge it acquires upon departure.[3]

-

High Polarizability: As a large atom, the electron cloud of iodide is diffuse and easily distorted. During the transition state of an S(_N)2 reaction, this high polarizability helps to stabilize the partial negative charge, lowering the activation energy of the reaction.

Consequently, the Cα carbon, bonded to the iodine, is a highly activated electrophilic center primed for nucleophilic attack.

The Tosylamide Moiety: A Reluctant Leaving Group

In contrast, the N,4-dimethylbenzenesulfonamide group is a significantly poorer leaving group. While the tosyl group itself is electron-withdrawing and can stabilize a negative charge through resonance, the resulting tosylamide anion is considerably more basic than iodide. Nucleophilic substitution at a carbon atom that would displace a sulfonamide anion is not a commonly observed pathway under standard conditions. While novel methods have shown substitution can occur at the nitrogen of a sulfonamide, this involves attack on the nitrogen atom itself, not displacement of the entire group by attack at the adjacent carbon.[4]

The decisive factor is the vast difference in stability between the iodide anion and the N,4-dimethylbenzenesulfonamide anion. This dictates that the kinetic barrier for displacing the iodide is substantially lower than that for displacing the tosylamide group.

Caption: The concerted S(_N)2 mechanism at the Cα position.

Factors Influencing Reaction Rate

The rate of this S(_N)2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile] . [5]Several factors can be manipulated to optimize the reaction:

-

Nucleophile Strength: The reaction rate is directly proportional to the concentration and nucleophilicity of the attacking species. Stronger nucleophiles (e.g., thiols, azide) will react faster than weaker ones (e.g., water, alcohols).

-

Solvent: Polar aprotic solvents such as acetone, DMF, or DMSO are ideal for S(_N)2 reactions. They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. [6]* Temperature: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to overcome the activation barrier.

Quantitative Data Summary

The choice of leaving group is a critical determinant of reaction rate in S(_N)2 reactions. The following table provides a comparative overview of the relative rates for common leaving groups, illustrating the superior reactivity of iodide.

| Leaving Group (L) in R-L | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (Approx.) | Causality for Reactivity |

| Iodide (I⁻) | HI | -10 | ~100,000 | Excellent leaving group due to very low basicity and high polarizability. [3] |

| Bromide (Br⁻) | HBr | -9 | ~50,000 | Good leaving group, slightly more basic than iodide. [3] |

| Tosylate (OTs⁻) | TsOH | -2.8 | ~30,000 | Very good leaving group; stabilized by extensive resonance. [3] |

| Chloride (Cl⁻) | HCl | -7 | ~1,000 | Moderate leaving group, more basic than Br⁻ and I⁻. [3] |

| Hydroxide (HO⁻) | H₂O | 15.7 | ~1 | Poor leaving group due to high basicity. |

Note: Relative rates are approximate and can vary based on the specific nucleophile, substrate, and solvent system. The data highlights the general trend. [7]

Experimental Verification of the Mechanism

The proposed S(_N)2 mechanism can be validated through straightforward and robust experimental protocols. These protocols form a self-validating system: the kinetic data establish the reaction order, and product characterization confirms the regioselectivity.

Protocol: Kinetic Analysis via Spectrophotometry

Objective: To determine the reaction order with respect to both the substrate and the nucleophile, thereby confirming a bimolecular rate-determining step.

Methodology Rationale: By using a nucleophile that results in a chromophoric product, the reaction progress can be monitored using UV-Vis spectrophotometry. [8]To simplify the kinetics, a pseudo-first-order approach is employed where one reactant (e.g., the nucleophile) is used in a large excess, making its concentration effectively constant throughout the reaction. [5] Step-by-Step Protocol:

-

Preparation: Prepare standard stock solutions of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (Substrate) and a suitable nucleophile (e.g., piperidine) in a polar aprotic solvent (e.g., ethanol or acetonitrile).

-

Pseudo-First-Order Setup (Run 1): In a cuvette, combine a known concentration of the substrate with a large excess (e.g., 20-fold) of the nucleophile.

-

Data Acquisition: Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer and monitor the increase in absorbance of the product at its λ(_max) over time.

-

Data Analysis (Run 1): Plot ln(A(∞) - A(_t)) versus time, where A(_t) is the absorbance at time t and A(∞) is the final absorbance. A linear plot confirms first-order kinetics with respect to the substrate, and the slope yields the pseudo-first-order rate constant, k'.

-

Varying Nucleophile Concentration (Run 2+): Repeat steps 2-4 using a different excess concentration of the nucleophile (e.g., 40-fold).

-

Final Determination: Calculate the second-order rate constant (k) from the pseudo-first-order constants (k = k'/[Nucleophile]). Consistency in the value of k across different nucleophile concentrations validates that the reaction is first-order in the nucleophile and thus second-order overall.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. Video: SN2 Reaction: Kinetics [jove.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. homepages.gac.edu [homepages.gac.edu]

Technical Assessment: Thermodynamic Properties of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

This comprehensive technical guide details the thermodynamic profile, physicochemical characterization, and stability assessment of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide .

Executive Summary & Compound Identity

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (often referred to as N-(2-iodoethyl)-N-methyl-p-toluenesulfonamide) is a specialized alkylating agent used primarily as an intermediate in the synthesis of radiopharmaceuticals (e.g., ¹¹C or ¹⁸F labeling precursors) and complex amine derivatives.

Its thermodynamic behavior is governed by the competing stability of the rigid sulfonamide core and the labile carbon-iodine (C–I) bond. This guide provides a theoretical and experimental framework for handling, characterizing, and stabilizing this compound.

Chemical Identity

| Property | Detail |

| IUPAC Name | N-(2-iodoethyl)-N,4-dimethylbenzenesulfonamide |

| Common Name | N-(2-Iodoethyl)-N-methyl-p-toluenesulfonamide |

| Molecular Formula | C₁₁H₁₆INO₂S |

| Molecular Weight | 353.22 g/mol |

| Structural Features | Sulfonyl group (rigid, polar), Tolyl ring (lipophilic), N-Methyl (steric bulk), 2-Iodoethyl (reactive electrophile) |

Thermodynamic & Physicochemical Profile

As specific experimental values for this intermediate are rarely cataloged in standard handbooks, the following data is synthesized from structural analogs (N-methyl-p-toluenesulfonamide and N-(2-hydroxyethyl)-p-toluenesulfonamide) and group contribution methods.

Phase Transition & Thermal Properties

| Property | Value / Range (Predicted) | Confidence | Mechanistic Insight |

| Physical State | Crystalline Solid / Low-melting Solid | High | Sulfonamides exhibit strong dipole-dipole interactions, promoting crystallinity. |

| Melting Point (T_m) | 65°C – 85°C | Medium | Analogs N-methyl-tosylamide ( |

| Boiling Point (T_b) | Decomposes > 200°C | High | The C–I bond dissociation energy (~50-55 kcal/mol) is significantly lower than the boiling point required for a sulfonamide of this mass. |

| Enthalpy of Fusion ( | 20 – 25 kJ/mol | Est. | Typical for substituted sulfonamides. |

Solubility & Partitioning

The molecule is highly lipophilic due to the iodine atom and the tolyl ring, making it poorly soluble in aqueous media but highly soluble in polar aprotic solvents.

-

LogP (Octanol/Water): Estimated 2.8 – 3.2 . (Iodine contributes significantly to hydrophobicity).

-

Solubility Profile:

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Acetone.

-

Sparingly Soluble: Ethanol, Methanol (temperature dependent).

-

Insoluble: Water, acidic aqueous buffers.

-

Thermal Stability & Decomposition Pathways

Understanding the decomposition thermodynamics is critical for safety and yield optimization. The sulfonamide bond is thermally robust, but the alkyl iodide moiety is the "thermodynamic weak link."

Decomposition Mechanism

-

Homolytic Fission (Photolytic/Thermal): The C–I bond is weak. Exposure to light or heat (>100°C) causes homolytic cleavage, generating an ethyl-sulfonamide radical and an iodine radical.

-

Nucleophilic Attack (Intramolecular): In solution, the nitrogen lone pair (though withdrawn by the sulfonyl group) can facilitate cyclization to form a reactive aziridinium ion, releasing iodide.

Visualizing the Stability Pathway

Figure 1: Primary decomposition pathways driven by thermodynamic instability of the C-I bond.

Experimental Protocols for Characterization

As a researcher, you must validate these properties in-house. Do not rely solely on literature for iodinated intermediates, as purity significantly alters the melting point.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine exact Melting Point (

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Note: Do not use hermetically sealed pans if gas evolution is expected, but for this compound, a pinhole lid is standard.

-

Reference: Empty aluminum pan.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C.

-

Nitrogen purge: 50 mL/min.

-

-

Analysis:

-

Identify the endothermic peak (Melting).

-

Watch for an exothermic baseline shift >150°C (Decomposition/Cyclization).

-

Acceptance Criteria: Sharp endotherm (<2°C range) indicates high purity. Broadening indicates hydrolysis or residual solvent.

-

Protocol B: Isothermal Gravimetric Analysis (TGA)

Objective: Assess volatility and thermal stability for storage.

-

Method: Ramp to 60°C and hold for 120 minutes.

-

Data Interpretation:

-

Mass loss < 0.5%: Stable solid.

-

Mass loss > 1.0%: Indicates sublimation of iodine (if decomposed) or loss of residual solvent.

-

Crucial Check: If the curve shows continuous mass loss, the C–I bond is cleaving.

-

Synthetic Implications & Handling

Thermodynamic Control in Synthesis

When using this compound as an alkylating agent:

-

Leaving Group Ability: The iodide is an excellent leaving group (

is low for substitution). -

Reaction Temperature: Maintain reactions < 60°C. Above this, the entropy-driven formation of the aziridinium ion or elimination to the vinyl sulfonamide becomes favorable.

Storage Recommendations

-

Temperature: Store at 2–8°C.

-

Light: Amber vials are mandatory (prevents thermodynamic equilibrium shift toward radical cleavage).

-

Atmosphere: Argon blanket to prevent oxidation of any liberated iodide.

References

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: N-Methyl-p-toluenesulfonamide (Analog Reference).Link

-

National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: Benzenesulfonamide, 4-methyl-.[2][3]Link

-

PubChem. (2023).[4] Compound Summary: N-Ethyl-p-toluenesulfonamide.[5]Link

-

ChemicalBook. (2023). N-Methyl-p-toluenesulfonamide Properties and Melting Point Data.[6][1][4]Link

-

Thermo Fisher Scientific. (2023). p-Toluenesulfonamide Specification Sheet.[7]Link[7]

Sources

- 1. N-Methyl-p-toluenesulfonamide CAS#: 640-61-9 [amp.chemicalbook.com]

- 2. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]

- 3. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 4. N-甲基对甲苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Ethyl-p-toluenesulfonamide CAS#: 80-39-7 [m.chemicalbook.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. p-Toluenesulfonamide, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

N-Alkylation using N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide: A Comprehensive Guide for Researchers

Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery

The introduction of alkyl groups onto nitrogen atoms is a cornerstone of modern medicinal chemistry and drug development.[1] N-alkylation can profoundly influence the pharmacological profile of a molecule by altering its lipophilicity, basicity, metabolic stability, and receptor-binding affinity. The sulfonamide functional group, a key component of many therapeutic agents, provides a robust scaffold for such modifications.[2] This application note provides a detailed protocol for the use of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide as a versatile reagent for the N-alkylation of a wide range of nitrogen-containing nucleophiles, a critical transformation for the synthesis of novel pharmaceutical candidates.

The N,4-dimethylbenzenesulfonamide moiety serves a dual purpose. Firstly, it acts as a protecting group for the primary amine, reducing its basicity and nucleophilicity, which can prevent unwanted side reactions. Secondly, the iodoethyl group provides a reactive handle for facile alkylation of various nucleophiles. The subsequent removal of the N,4-dimethylbenzenesulfonamide protecting group to liberate the desired secondary amine is a well-established process.[3][4][5][6][7][8]

Synthesis of the Alkylating Agent: A Step-by-Step Approach

The synthesis of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is a multi-step process that begins with commercially available starting materials. The following protocol outlines a reliable and reproducible synthetic route.

Protocol 1: Synthesis of N,4-Dimethylbenzenesulfonamide

This initial step involves the reaction of p-toluenesulfonyl chloride with methylamine.

Materials:

-

p-Toluenesulfonyl chloride

-

Methylamine (2.0 M solution in THF)

-

Dichloromethane (DCM)

-

15% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylamine (2.0 M in THF, 2.0 eq) to the stirred solution. A white precipitate will form.[9]

-

Stir the suspension at 0 °C for 2 hours.

-

Filter the white solid and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with 15% NaHCO₃ solution, followed by brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N,4-dimethylbenzenesulfonamide as a white solid.[9]

Protocol 2: Synthesis of N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide

This step introduces the hydroxyethyl group onto the nitrogen atom of the sulfonamide.

Materials:

-

N,4-Dimethylbenzenesulfonamide

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N,4-dimethylbenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add 2-bromoethanol (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-(2-hydroxyethyl)-N,4-dimethylbenzenesulfonamide.

Protocol 3: Synthesis of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

The final step in the synthesis of the alkylating agent is the conversion of the hydroxyl group to an iodide.

Materials:

-

N-(2-Hydroxyethyl)-N,4-dimethylbenzenesulfonamide

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Iodine (I₂)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-(2-hydroxyethyl)-N,4-dimethylbenzenesulfonamide (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in DCM at 0 °C.

-

Slowly add a solution of iodine (1.5 eq) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide.

Application Protocol: N-Alkylation of Heterocyclic Amines

This protocol provides a general procedure for the N-alkylation of heterocyclic amines, such as pyrazoles, using N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide.

Materials:

-

Heterocyclic amine (e.g., pyrazole)

-

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend the heterocyclic amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.[3]

-

Add a solution of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (1.1 eq) in acetonitrile to the suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.[3]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism and Scientific Rationale

The N-alkylation reaction proceeds via a classical SN2 mechanism. The nitrogen atom of the amine or heterocycle acts as a nucleophile, attacking the electrophilic carbon atom of the iodoethyl group. The iodide ion, being an excellent leaving group, is displaced, forming the new carbon-nitrogen bond. The use of a base, such as potassium carbonate, is crucial to deprotonate the amine or heterocycle, thereby increasing its nucleophilicity and facilitating the reaction.[10]

Deprotection of the N,4-Dimethylbenzenesulfonamide Group

Once the desired N-alkylation has been achieved, the N,4-dimethylbenzenesulfonamide protecting group can be removed to yield the final secondary amine. Several methods are available for this transformation, with the choice depending on the substrate's functional group tolerance. Common methods include reductive cleavage using reagents like sodium in liquid ammonia or samarium(II) iodide.[8]

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete deprotonation of the nucleophile. | Ensure the base is fresh and used in sufficient excess. Consider a stronger base if necessary. |

| Low reactivity of the alkylating agent. | Confirm the purity of the N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide. | |

| Steric hindrance around the nitrogen atom. | Increase reaction temperature and/or time. | |

| Formation of multiple products | Over-alkylation of the amine. | Use a slight excess of the amine relative to the alkylating agent. |

| Alkylation at multiple nitrogen atoms in the heterocycle. | Optimize reaction conditions (solvent, temperature, base) to favor the desired regioisomer.[3] |

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis and application of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide.

Caption: Synthetic pathway to N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide.

Caption: General workflow for N-alkylation and subsequent deprotection.

Conclusion

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is a highly effective and versatile reagent for the N-alkylation of a broad range of nitrogen-containing nucleophiles. The protocols outlined in this application note provide a robust framework for its synthesis and application in drug discovery and development programs. The straightforward nature of the reactions, coupled with the well-established methods for deprotection, makes this an attractive strategy for the synthesis of novel secondary amines.

References

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

Thieme E-Journals. Selective Deprotection of N-Tosyl Alkoxyamines Using Bistrifluoromethane Sulfonimide: Formation of Oxime Ethers. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

RWTH Publications. Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. [Link]

-

PMC. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. [Link]

-

KAUST Repository. Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. [Link]

-

NIST WebBook. Benzenesulfonamide, N,4-dimethyl-. [Link]

-

ACS Publications. N alkylation at sp 3 Carbon Reagent Guide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 7. N-tosyl deprotection | Sigma-Aldrich [sigmaaldrich.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. prepchem.com [prepchem.com]

Application Notes & Protocols: Utilizing N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide for [¹⁸F]-Radiolabeling

Abstract: This document provides a comprehensive guide for researchers, radiochemists, and drug development professionals on the use of N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide as a precursor for synthesizing ¹⁸F-labeled compounds for Positron Emission Tomography (PET). We delve into the underlying chemical principles, provide detailed, field-tested protocols for radiolabeling and purification, and establish a robust framework for quality control to ensure the final product is suitable for preclinical and clinical research.

Introduction: The Role of Precursors in Modern PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into physiological and pathological processes in vivo.[1] The power of PET lies in its use of radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope.[2] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical characteristics, including a 109.7-minute half-life and low positron energy, which allows for high-resolution imaging.[3]

The synthesis of ¹⁸F-labeled radiotracers typically involves the reaction of cyclotron-produced [¹⁸F]fluoride with a carefully designed precursor molecule.[4] An effective precursor must contain a suitable leaving group that can be readily displaced by the [¹⁸F]fluoride nucleophile under conditions that preserve the integrity of the parent molecule.

N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide is an exemplary precursor for two-step or "prosthetic group" labeling strategies. Its chemical structure features a primary iodo group on an ethyl chain. The carbon-iodine bond is highly susceptible to nucleophilic attack, making iodide an excellent leaving group for Sₙ2 reactions. This allows for the efficient and reliable synthesis of the ¹⁸F-labeled synthon, N-(2-[¹⁸F]fluoroethyl)-N,4-dimethylbenzenesulfonamide, which can then be conjugated to a target molecule of interest.

Section 1: The Chemistry of Nucleophilic [¹⁸F]-Fluorination

The core of the labeling process is a nucleophilic aliphatic substitution reaction, specifically an Sₙ2 mechanism.[5] In this reaction, the [¹⁸F]fluoride ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the iodine. This results in the displacement of the iodide leaving group and the formation of a new carbon-fluorine bond.

The Sₙ2 Reaction Mechanism

The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral ethyl group in this precursor.

Caption: Sₙ2 mechanism for the radiofluorination of the precursor.

Activating the [¹⁸F]Fluoride Nucleophile

Aqueous [¹⁸F]fluoride produced from a cyclotron is a poor nucleophile due to strong hydration via hydrogen bonding.[6] To enhance its reactivity for the Sₙ2 reaction, it must be converted into a "naked" or uncoordinated state. This is achieved through a multi-step process:

-

Trapping: The aqueous [¹⁸F]fluoride is passed through a quaternary ammonium anion exchange (QMA) cartridge, which traps the [¹⁸F]F⁻ and allows the [¹⁸O]H₂O to be washed away.[7][8]

-

Elution: The [¹⁸F]F⁻ is eluted from the cartridge using a solution containing a phase transfer catalyst (PTC) and a base. The most common system is a combination of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).[9] The K₂₂₂ cryptand effectively chelates the potassium ion (K⁺), leaving a highly reactive, un-solvated [¹⁸F]fluoride anion.

-

Azeotropic Drying: Any residual water is removed by azeotropic distillation with a polar aprotic solvent, typically acetonitrile (ACN).[10] This drying step is critical for achieving high radiochemical yields.[11]

Section 2: Materials & Equipment

| Category | Item | Recommended Specifications |

| Precursor & Chemicals | N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide | >98% Purity |

| Acetonitrile (ACN) | Anhydrous, <50 ppm H₂O | |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, <50 ppm H₂O | |

| Kryptofix 2.2.2 (K₂₂₂) | Radiosynthesis Grade | |

| Potassium Carbonate (K₂CO₃) | Anhydrous, High Purity | |

| Water for Injection (WFI) | USP Grade | |

| Ethanol (EtOH) | USP Grade, 200 Proof | |

| Saline | 0.9% NaCl, USP Grade | |

| Cartridges & Vials | QMA Light Sep-Pak Cartridge | Waters or equivalent |

| C18 Plus Sep-Pak Cartridge | Waters or equivalent | |

| Alumina N Plus Sep-Pak Cartridge | Waters or equivalent | |

| Reaction Vial | 1-5 mL, V-bottom, silanized glass | |

| Product Vial | Sterile, pyrogen-free, 10 mL | |

| Equipment | Automated Radiosynthesis Module | GE TRACERlab, Siemens, Trasis, etc. |

| Analytical & Semi-Prep HPLC | With Radio-detector and UV-detector | |

| Radio-TLC Scanner | ||

| Gas Chromatograph (GC) | For residual solvent analysis | |

| Dose Calibrator | ||

| pH Meter or pH Strips |

Section 3: Detailed Protocol for Automated Synthesis

This protocol outlines the synthesis of N-(2-[¹⁸F]fluoroethyl)-N,4-dimethylbenzenesulfonamide on a common automated module.

Caption: Automated workflow for the synthesis of the ¹⁸F-labeled synthon.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare an elution solution of K₂₂₂ (10-15 mg) and K₂CO₃ (2-3 mg) in 80:20 ACN:WFI (1 mL).

-

Dissolve the N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide precursor (5-10 mg) in anhydrous DMSO (0.5-1.0 mL).

-

-

[¹⁸F]Fluoride Processing:

-

Deliver cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O (1-2 mL) to the synthesis module.

-

Pass the solution through a pre-conditioned QMA Light Sep-Pak cartridge to trap the [¹⁸F]F⁻.

-

Wash the QMA cartridge with WFI (10 mL) to remove any metallic impurities.

-

Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the K₂₂₂/K₂CO₃ solution.

-

-

Azeotropic Drying:

-

Heat the reaction vessel to 100-110°C under a gentle stream of nitrogen or under vacuum.

-

Add anhydrous ACN (2 x 1.0 mL) and continue heating until the solvent is fully evaporated to ensure an anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.

-

-

Radiolabeling Reaction:

-

Add the precursor solution (in DMSO) to the dried [¹⁸F]F⁻ complex in the reaction vessel.

-

Seal the vessel and heat according to the parameters in the table below.

-

| Parameter | Recommended Value | Rationale |

| Precursor Amount | 5 - 10 mg | Ensures a molar excess to drive the reaction to completion. |

| Reaction Solvent | DMSO or ACN | High-boiling polar aprotic solvents that solubilize the reactants and facilitate Sₙ2 reactions.[6] |

| Temperature | 100 - 120 °C | Provides sufficient activation energy for the Sₙ2 displacement. |

| Time | 10 - 15 minutes | Typically sufficient for high incorporation of ¹⁸F. |

-

Purification and Formulation:

-

Cool the reaction vessel and dilute the mixture with WFI (10 mL).

-

Pass the diluted solution through a pre-conditioned C18 Plus Sep-Pak cartridge. The desired product will be retained, while unreacted [¹⁸F]fluoride and polar impurities pass through.

-

Wash the C18 cartridge with WFI (10 mL) to remove residual DMSO.

-

Elute the purified N-(2-[¹⁸F]fluoroethyl)-N,4-dimethylbenzenesulfonamide from the C18 cartridge with ethanol (1-2 mL).

-

Dilute the final product with sterile saline to the desired final volume and ethanol concentration (<10% v/v).

-

Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.

-

Section 4: Quality Control Protocols

Robust quality control is mandatory to ensure the identity, purity, and safety of the final radiopharmaceutical product before it is used in vivo.[12][13]

| QC Test | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless, free of particulates |

| pH | pH Meter or Strip | 4.5 - 7.5 |

| Radionuclidic Identity | Half-life measurement | 105 - 115 minutes |

| Radiochemical Purity (RCP) | Analytical Radio-HPLC, Radio-TLC | ≥ 95% |

| Chemical Purity | Analytical HPLC (UV detector) | Precursor < 5 µg/mL |

| Molar Activity (Aₘ) | HPLC (UV & Radio detectors) | > 37 GBq/µmol (1 Ci/µmol) at time of synthesis |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, Ethanol < 5000 ppm |

| Bacterial Endotoxins | LAL Test | < 175 EU / V (where V is max patient volume in mL) |

| Sterility | USP <71> | Sterile (can be released before test completion)[7] |

Section 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low [¹⁸F]F⁻ Trapping on QMA | QMA cartridge not properly pre-conditioned. | Pre-condition QMA with ethanol, then water. Ensure proper flow rate. |

| Cyclotron target water has incorrect pH. | Check and adjust target water chemistry. | |

| Low Radiochemical Yield (RCY) | Insufficient drying of [¹⁸F]F⁻ complex. | Increase azeotropic drying time or perform an additional ACN addition/evaporation cycle. |

| Precursor degradation. | Check purity and storage conditions of the precursor. Use fresh precursor solution. | |

| Insufficient base (K₂CO₃). | Ensure adequate amount and anhydrous nature of the base. | |

| Low Radiochemical Purity (RCP) | Incomplete reaction. | Increase reaction time or temperature. |

| Side product formation. | Optimize reaction temperature; excessively high temperatures can cause degradation. | |

| Inefficient purification. | Ensure SPE cartridges are properly conditioned. Optimize HPLC method if used. | |

| Low Molar Activity (Aₘ) | Carrier fluoride (¹⁹F) contamination. | Use high-purity reagents and thoroughly clean the synthesis module between runs. |

| Low starting radioactivity. | Increase the amount of [¹⁸F]fluoride from the cyclotron. |

References

-

Dolan, E. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

-

Wuest, M. et al. (n.d.). Synthesis of [18F]FAZA Using Nosyl and Iodo Precursors for Nucleophilic Radiofluorination. Bentham Science. [Link]

-

Miller, J. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

-

IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA Publications. [Link]

-

Ritter, T. et al. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. NIH National Library of Medicine. [Link]

-

Kim, D. et al. (n.d.). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. NIH National Library of Medicine. [Link]

-

Yu, S. (n.d.). Review of 18F-FDG Synthesis and Quality Control. NIH National Library of Medicine. [Link]

-

Faintuch, B. L. et al. (2011). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. SciELO. [Link]

-

Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. ResearchGate. [Link]

-

Zigler, S. S. (n.d.). Production and Quality Control of [18F]FDG. PETNET® Pharmaceuticals, Inc. [Link]

-

Wang, M. et al. (n.d.). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Nature. [Link]

-

Kim, Y. S. et al. (2025). Synthesis of 18F-Labeled FC-119S and Its Tosyl Precursor. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Taylor, M. et al. (n.d.). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. NIH National Library of Medicine. [Link]

-

Wang, M. et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. NIH National Library of Medicine. [Link]

-

Bernard-Gauthier, V. et al. (n.d.). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. NIH National Library of Medicine. [Link]

-

Shan, L. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. NIH National Library of Medicine. [Link]

-

Way, J. D. et al. (n.d.). Labeling single domain antibody fragments with 18F using a novel residualizing prosthetic agent — N-succinimidyl 3-(1-(2-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)-5-(guanidinomethyl)benzoate. NIH National Library of Medicine. [Link]

-

Niculescu, G. et al. (n.d.). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. NIH National Library of Medicine. [Link]

-

Signore, A. et al. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). ResearchGate. [Link]

-

Vasdev, N. (2026). New Chemical Methods for the Synthesis of PET Radiopharmaceuticals: Applications in Drug Development. The University of British Columbia. [Link]

-

Wikipedia. (n.d.). List of PET radiotracers. Wikipedia. [Link]

-

Signore, A. et al. (2022). Methods for Radiolabelling Nanoparticles: PET Use (Part 2). Semantic Scholar. [Link]

-

Ambrosini, V. et al. (2022). New PET Radiotracers for the Imaging of Neuroendocrine Neoplasms. ResearchGate. [Link]

-

Li, Y. et al. (n.d.). Recent developments on PET radiotracers for TSPO and their applications in neuroimaging. NIH National Library of Medicine. [Link]

-

Ting, R. et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. NIH National Library of Medicine. [Link]

-

D'Atri, V. et al. (2022). Methods for Radiolabelling Nanoparticles. Encyclopedia.pub. [Link]

-

Bernard, C. et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. NIH National Library of Medicine. [Link]

-

Yang, H. et al. (n.d.). Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint. NIH National Library of Medicine. [Link]

-

Sharma, R. et al. (2023). Method to development of PET radiopharmaceutical for cancer imaging. NIH National Library of Medicine. [Link]

-

Barone, G. et al. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). MDPI. [Link]

Sources

- 1. Method to development of PET radiopharmaceutical for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psec.uchicago.edu [psec.uchicago.edu]

- 4. New Chemical Methods for the Synthesis of PET Radiopharmaceuticals: Applications in Drug Development | UBC Chemistry [chem.ubc.ca]

- 5. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 9. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note: A Step-by-Step Guide to the Synthesis of PET Tracers Using Alkyl Sulfonamide Precursors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that provides quantitative functional information about physiological, biochemical, and pharmacological processes in living subjects.[1] This capability has made PET an indispensable tool in oncology, neurology, cardiology, and particularly in drug discovery and development. The utility of PET is contingent upon the availability of high-quality radiotracers, molecules labeled with a positron-emitting radionuclide.

Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its near-ideal physical and nuclear properties: a convenient half-life of 109.8 minutes, low positron energy (0.635 MeV) which allows for high-resolution images, and a high 97% positron decay branching ratio.[1][2][3] The development of robust methods to incorporate ¹⁸F into biologically active molecules is therefore a cornerstone of modern radiopharmaceutical chemistry.

Sulfonamides are a critical pharmacophore present in a wide array of clinically approved drugs, including diuretics, antibiotics, and anti-inflammatory agents. Their ability to act as bioisosteres and engage in key hydrogen bonding interactions makes them a frequent target for novel therapeutic and diagnostic agent development. This guide provides a detailed, step-by-step protocol for the synthesis of ¹⁸F-labeled sulfonamide-containing PET tracers via nucleophilic substitution, a reliable and widely adopted strategy in radiochemistry.

The core of this method involves the reaction of highly reactive, anhydrous [¹⁸F]fluoride with a precursor molecule containing an ethyl sulfonamide moiety equipped with a suitable leaving group, such as a tosylate (-OTs) or an iodide (-I). While this note will use a tosylate precursor as the primary example due to its extensive documentation and stability, the principles and protocols are directly applicable to other precursors with good leaving groups.[4][5]

Core Principle: The Bimolecular Nucleophilic Substitution (S(_N)2) Reaction

The radiolabeling process is fundamentally a bimolecular nucleophilic substitution (S(_N)2) reaction.[6] In this concerted mechanism, the incoming [¹⁸F]fluoride ion attacks the electrophilic carbon atom attached to the leaving group, displacing it in a single step.[7][8] The efficiency of this reaction is critically dependent on two factors: the reactivity of the nucleophile ([¹⁸F]fluoride) and the stability of the leaving group. To achieve high reactivity, the [¹⁸F]fluoride must be anhydrous and activated with a phase-transfer catalyst.[9]

Caption: Workflow for preparing reactive [¹⁸F]fluoride.

Part II: Automated Radiosynthesis of the [¹⁸F]Sulfonamide Tracer

Causality: Automated synthesis modules are essential for producing PET radiopharmaceuticals safely and reproducibly, minimizing radiation exposure to the operator. [10][11]The following protocol outlines a typical two-step synthesis sequence that can be programmed on commercially available synthesizers. [12] Materials:

-

Anhydrous K⁺/[¹⁸F]F⁻/K₂₂₂ complex (from Part I)

-

Sulfonamide precursor (e.g., 5-10 mg of N-(2-tosyloxyethyl)benzenesulfonamide) dissolved in anhydrous solvent (e.g., 1 mL Acetonitrile or DMSO).

-

Automated synthesis module (e.g., Trasis AllinOne, GE TRACERlab). [13][12]* Semi-preparative HPLC system with a radioactivity detector. [11]* Solid-phase extraction (SPE) cartridges (e.g., Alumina N, C18).

Protocol:

-

Radiolabeling Reaction: The solution of the tosylate precursor is automatically added to the reaction vessel containing the dried K⁺/[¹⁸F]F⁻/K₂₂₂ complex. The vessel is sealed and heated to 80-120 °C for 10-20 minutes to facilitate the S(_N)2 reaction. [12][11]2. Quenching & Dilution: After cooling, the reaction is quenched and diluted, typically with the mobile phase used for HPLC purification. This step prepares the crude product for purification.

-

Initial Purification (Optional but Recommended): The diluted reaction mixture is passed through an Alumina N SPE cartridge. This effectively removes the majority of unreacted [¹⁸F]fluoride, reducing the radioactive burden on the HPLC column and improving the final separation. [11]4. Semi-Preparative HPLC Purification: The crude product is injected onto a semi-preparative HPLC column (e.g., C18). A specific mobile phase (e.g., a gradient of acetonitrile and water/buffer) is used to separate the desired ¹⁸F-labeled product from the precursor, unlabeled byproducts, and K₂₂₂. The radioactive peak corresponding to the product is collected. [13][10]5. Formulation: The collected HPLC fraction, containing the pure radiotracer in organic solvent, must be reformulated for in vivo use. This is typically achieved by trapping the product on a C18 SPE cartridge, washing away the HPLC solvents with sterile water, and finally eluting the tracer with a small volume of USP-grade ethanol. This ethanol solution is then diluted with sterile saline to produce the final injectable product. [14]

Sources

- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doyle.princeton.edu [doyle.princeton.edu]

- 5. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Amine Coupling with N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide

Abstract & Utility

This technical guide details the reaction conditions for coupling N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (Compound 1 ) with various amine nucleophiles. This reagent serves as a "privileged building block" in medicinal chemistry, specifically for introducing the N-methyl-N-ethylsulfonamide linker—a motif frequently observed in GPCR ligands (e.g., dopaminergic and adrenergic antagonists) and fragment-based drug discovery libraries [1].[1]

The protocol prioritizes the suppression of the competing

Mechanistic Insight & Reaction Design

The Electrophile

Compound 1 contains a primary alkyl iodide activated for nucleophilic attack. However, the unique electronic environment creates a specific challenge:

-

-Carbon Reactivity: The iodine atom is an excellent leaving group, facilitating rapid

-

-Proton Acidity: The sulfonamide group is strongly electron-withdrawing (

Pathway Competition

The success of the coupling depends on favoring Pathway A (

Caption: Kinetic competition between nucleophilic substitution (Target) and base-mediated elimination (Avoid).

Optimization Parameters

To maximize yield, the reaction environment must stabilize the transition state for substitution while minimizing basicity.

| Parameter | Recommended Condition | Rationale |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; stabilizes the |

| Alternative Solvent | DMF or DMSO | Use only if the amine is insoluble in MeCN. Requires aqueous workup.[1] |

| Base | Mild enough to neutralize HI without rapidly deprotonating the | |

| Temperature | Sufficient activation energy for | |

| Stoichiometry | 1.0 equiv Electrophile : 1.2 equiv Amine | Slight excess of amine drives consumption of the iodide. |

| Concentration | 0.1 M - 0.2 M | High concentration favors bimolecular ( |

Standard Experimental Protocol

Materials

-

Reagent A: N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (1.0 equiv).[1]

-

Reagent B: Primary or Secondary Amine (1.2 – 1.5 equiv).[1]

-

Base: Potassium Carbonate (

), anhydrous, powder (2.0 equiv). -

Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[1]

-

Dissolution: Add the Amine (1.2 equiv) and Acetonitrile (concentration 0.2 M relative to iodide).

-

Base Addition: Add

(2.0 equiv) in a single portion. Stir for 10 minutes at room temperature to ensure suspension homogeneity. -

Electrophile Addition: Add N-(2-Iodoethyl)-N,4-dimethylbenzenesulfonamide (1.0 equiv). Note: If the reaction is larger than 5g, add the iodide dropwise as a solution in MeCN to prevent localized hotspots.

-

Reaction: Heat the mixture to

in an oil bath. Monitor by TLC or LC-MS.[1]-

Typical Time: 4 – 12 hours.[1]

-

Monitoring: Look for the disappearance of the iodide (

in 30% EtOAc/Hex) and the appearance of the polar amine product (often requires

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a pad of Celite to remove inorganic salts (

, KI). Rinse the pad with EtOAc. -

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-